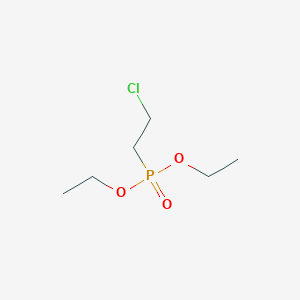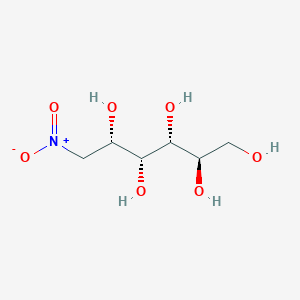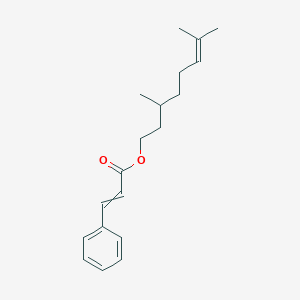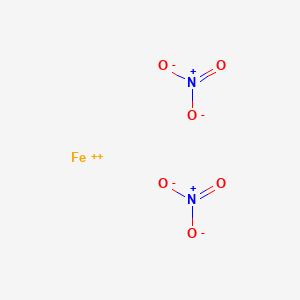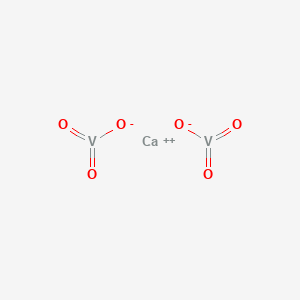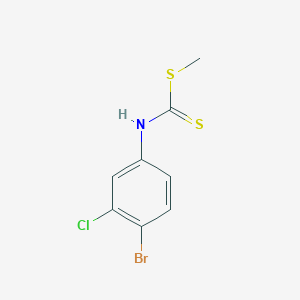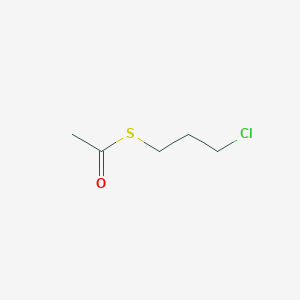
Mercury, chloro-2-propenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mercury, chloro-2-propenyl- is a chemical compound that has been widely used in scientific research due to its unique properties. This compound, also known as MCP, has been studied extensively in the fields of biochemistry and physiology. MCP is a potent inhibitor of enzymes that are involved in the synthesis of proteins, lipids, and nucleic acids.
Mecanismo De Acción
Mercury, chloro-2-propenyl- inhibits the activity of enzymes by forming covalent bonds with the active site of the enzyme. This covalent bond prevents the enzyme from functioning properly, leading to a decrease in the synthesis of proteins, lipids, and nucleic acids. Mercury, chloro-2-propenyl- is a potent inhibitor of enzymes involved in the synthesis of DNA and RNA, making it a useful tool for studying the role of these molecules in biological processes.
Efectos Bioquímicos Y Fisiológicos
Mercury, chloro-2-propenyl- has been shown to have a variety of biochemical and physiological effects. Inhibition of protein synthesis can lead to cell death and has been studied in the context of cancer research. Mercury, chloro-2-propenyl- has also been shown to inhibit the synthesis of lipids, which can lead to a decrease in membrane integrity and function. Inhibition of nucleic acid synthesis can lead to a decrease in DNA replication and RNA transcription, which can have a variety of downstream effects on cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Mercury, chloro-2-propenyl- has several advantages for use in lab experiments. It is a potent inhibitor of enzymes involved in the synthesis of proteins, lipids, and nucleic acids, making it a useful tool for studying the role of these molecules in biological processes. However, Mercury, chloro-2-propenyl- is highly reactive and can easily polymerize, making it difficult to handle. It is also toxic and should be handled with care.
Direcciones Futuras
For research related to Mercury, chloro-2-propenyl- include the development of more stable analogs and the use of Mercury, chloro-2-propenyl- in drug discovery efforts.
Métodos De Síntesis
Mercury, chloro-2-propenyl- can be synthesized by reacting acetylene with mercury (II) chloride in the presence of an acid catalyst. The reaction produces Mercury, chloro-2-propenyl- as a colorless liquid that is highly reactive and can easily polymerize. The synthesis of Mercury, chloro-2-propenyl- requires careful handling and should only be performed by trained professionals.
Aplicaciones Científicas De Investigación
Mercury, chloro-2-propenyl- has been widely used in scientific research due to its ability to inhibit the activity of enzymes involved in the synthesis of proteins, lipids, and nucleic acids. This inhibition can lead to a variety of biochemical and physiological effects, which have been studied extensively in vitro and in vivo. Mercury, chloro-2-propenyl- has been used in research related to cancer, neurodegenerative diseases, and infectious diseases.
Propiedades
Número CAS |
14155-77-2 |
|---|---|
Nombre del producto |
Mercury, chloro-2-propenyl- |
Fórmula molecular |
C3H5ClHg |
Peso molecular |
277.12 g/mol |
Nombre IUPAC |
chloro(prop-2-enyl)mercury |
InChI |
InChI=1S/C3H5.ClH.Hg/c1-3-2;;/h3H,1-2H2;1H;/q;;+1/p-1 |
Clave InChI |
DAIUKGULVWUPOX-UHFFFAOYSA-M |
SMILES |
C=CC[Hg]Cl |
SMILES canónico |
C=CC[Hg]Cl |
Otros números CAS |
14155-77-2 |
Sinónimos |
Mercury, chloro-2-propenyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



